molecular formula C24H26ClN5O2S B2553621 1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-70-5

1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2553621
CAS RN: 1111221-70-5
M. Wt: 484.02
InChI Key:
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Description

The compound “1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazolo[4,3-a]quinoxaline derivatives are known for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of such compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The mixture is stirred overnight in DMF .


Molecular Structure Analysis

The molecular structure of this compound is derived from the [1,2,4]triazolo[4,3-a]quinoxaline nucleus . It contains a triazole moiety, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily nucleophilic substitutions . The triazole moiety in these compounds is capable of binding in the biological system with a variety of enzymes and receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the triazole moiety and the quinoxaline nucleus contribute to their biological activities .

Scientific Research Applications

Antimicrobial Properties

These compounds exhibit antimicrobial activity against various pathogens, including bacteria, fungi, and yeasts. They have been investigated for their potential as novel antibiotics or antifungal agents. Notably, some [1,2,4]triazolo[4,3-a]pyridines (a related class) demonstrated excellent antifungal activity against Phyllosticta Pirina, Sclerotinia sclerotiorum, and Candida albicans .

Enzyme Inhibition

Various enzymes are involved in disease processes, and inhibition of these enzymes can be therapeutically beneficial. 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been investigated as inhibitors of carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase activity. These studies provide insights into their potential clinical applications .

Antiviral Properties

While research on antiviral effects is ongoing, some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have demonstrated activity against certain viruses. Their mode of action and specificity need further exploration.

Mechanism of Action

The mechanism of action of these compounds is largely due to their ability to bind with various enzymes and receptors in the biological system . This makes them versatile in their biological activities.

Future Directions

The future directions in the research of these compounds could involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . Additionally, modifications in the structural components of these compounds could lead to enhanced antimicrobial activity .

properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-14(2)12-29-22(32)19-10-7-17(21(31)26-15(3)4)11-20(19)30-23(29)27-28-24(30)33-13-16-5-8-18(25)9-6-16/h5-11,14-15H,12-13H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIUJKXQJJNLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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